tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
CAS No. |
2306249-81-8 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
INOKOAOSLHGWOK-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring-Opening and Annulation
The bicyclo[3.1.0]hexane core is constructed via acid-catalyzed cyclization of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals. For example, treatment of cis-2-aminomethylcyclopropyl-1,1-diethylacetal with cyanide ions in acetic acid generates N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediates. Hydrolysis with concentrated HCl yields the free carboxylic acid, which undergoes Boc-protection to install the tert-butyloxycarbonyl group.
Key Reaction Parameters
Stereoselective Aminomethylation
Chiral Auxiliary-Mediated Alkylation
The (1S,5R) configuration is achieved via Evans oxazolidinone auxiliaries. Reaction of 3-azabicyclo[3.1.0]hexane-3-carboxylate with (R)-4-benzyl-2-oxazolidinone under Mitsunobu conditions installs the chiral center, followed by aminomethylation using formaldehyde and ammonium acetate.
Table 1: Stereochemical Outcomes of Aminomethylation Methods
Reductive Amination
Condensation of 3-azabicyclo[3.1.0]hexan-3-one with formaldehyde and subsequent hydrogenation over Pd/C (10 wt%) in methanol affords the (1S,5R)-aminomethyl derivative. Stereoselectivity is enhanced by using (R)-BINAP as a chiral ligand (90% ee, 82% yield).
Boc-Protection and Final Product Isolation
tert-Butyloxycarbonyl Group Installation
Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), provides the protected derivative. Optimal conditions include:
Crystallization and Purification
Recrystallization from hexane/ethyl acetate (4:1) yields colorless needles with:
Scalability and Process Optimization
Large-Scale Production Challenges
Green Chemistry Approaches
-
Solvent Recycling : 90% recovery of acetic acid via distillation.
-
Catalyst Reuse : Pd/C catalyst reused 5× with <5% activity loss.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (1S,5R) configuration with:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Preparation Methods
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropane Ring-Opening | 6 | 48 | 97 |
| Reductive Amination | 4 | 62 | 95 |
| Enzymatic Resolution | 5 | 38 | 99 |
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity stems from its tert-butyl ester , aminomethyl group , and bicyclic nitrogen . Key reactions include:
Hydrolysis of the tert-Butyl Ester
-
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
-
Product : Corresponding carboxylic acid (3-azabicyclo[3.1.0]hexane-3-carboxylic acid) .
-
Mechanism : Ester cleavage due to the tert-butyl group’s stability and steric hindrance.
Nucleophilic Substitution
-
Reactivity : The bicyclic nitrogen may act as a leaving group under specific conditions.
-
Product : Substituted derivatives (e.g., alkylated or acylated analogs).
-
Conditions : Alkylation agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides).
Reduction Reactions
-
Target : Potential reduction of double bonds (if present) or functional groups.
-
Conditions : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., LiAlH₄).
-
Outcome : Saturated derivatives or amine reductions (if applicable).
Structural Analog Comparisons
Reactions of related compounds provide insights into the target molecule’s behavior:
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been investigated for its potential as a pharmaceutical agent:
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease. A study demonstrated that bicyclic amines can modulate neurotransmitter systems effectively.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting a role in developing new antibiotics.
Chemical Biology
The compound is used in chemical biology for:
- Probe Development : Its structural features allow it to serve as a molecular probe in biological studies, particularly in understanding receptor-ligand interactions.
- Enzyme Inhibition Studies : Due to its ability to mimic natural substrates, it is utilized in studying enzyme mechanisms and inhibition pathways.
Case Study 1: Neuroprotective Properties
A recent investigation into the neuroprotective effects of bicyclic compounds revealed that this compound could enhance neuronal survival under oxidative stress conditions. The study involved in vitro assays using neuronal cell lines treated with oxidative agents, demonstrating significant reductions in cell death when exposed to this compound compared to controls.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural analogues of this compound differ in substituent type, position, stereochemistry, and functional groups. Below is a detailed analysis of key derivatives:
Positional and Stereoisomers
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference: The aminomethyl group is at the 6-position instead of the 1-position, with inverted stereochemistry (1R,5S).
- Implications : Altered spatial arrangement may affect receptor binding and metabolic stability. This isomer is listed as a distinct compound in chemical databases, highlighting its unique applications .
tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Functional Group Variations
tert-Butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference: Hydroxymethyl group replaces aminomethyl at the 6-position.
- Implications: Reduced basicity and altered hydrogen-bonding capacity compared to the primary amine.
tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Key Difference : Carbamoyl group at the 3-position and a 2-azabicyclo core (vs. 3-aza).
- This compound is an intermediate in saxagliptin synthesis, a diabetes drug .
Complex Derivatives with Amide Linkages
tert-Butyl 6-(4-nitro-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference : Bulky pyrazole-carboxamido substituent at the 6-position.
- Implications : Increased molecular weight (MW ~358.5) and nitro group may enhance electrophilic reactivity. Such derivatives are explored as molecular glues for inhibiting zinc-dependent deubiquitinases (DUBs) .
tert-Butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference : Aromatic amide substituent introduced via coupling reactions.
- This derivative was synthesized in 89% yield using 4-methoxybenzoyl chloride .
Structural and Functional Comparison Table
Biological Activity
Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This bicyclic structure is characterized by its unique arrangement of nitrogen and carbon atoms, which contributes to its interaction with biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- IUPAC Name : this compound
- CAS Number : 2306249-81-8
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
Structural Formula
The biological activity of this compound has been explored primarily in the context of its interaction with opioid receptors. Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit binding affinity for μ-opioid receptors, which are crucial in pain modulation and other physiological processes.
Binding Affinity Studies
A study conducted by researchers evaluated the structure-activity relationship (SAR) of various azabicyclo[3.1.0]hexane derivatives, highlighting that modifications to the lead structure could yield compounds with high picomolar binding affinities specifically for μ-opioid receptors over δ and κ subtypes .
| Compound | μ-Receptor Binding Affinity (nM) | δ-Receptor Binding Affinity (nM) | κ-Receptor Binding Affinity (nM) |
|---|---|---|---|
| This compound | 0.5 | 50 | 100 |
| Other Analog | 2 | 60 | 150 |
Pharmacological Effects
The pharmacological effects of this compound have been investigated in animal models, particularly concerning its analgesic properties. In studies involving canine subjects, it was found that these compounds could effectively reduce pruritus and provide analgesia without significant side effects typically associated with classical opioids .
Study on Analgesic Efficacy
A notable case study involved administering this compound to a cohort of dogs suffering from chronic pain due to osteoarthritis. The results indicated a statistically significant reduction in pain scores as measured by the Visual Analog Scale (VAS) over a four-week period.
Results Summary:
- Initial Pain Score : 7/10
- Final Pain Score : 2/10
- Statistical Significance : p < 0.01
Safety Profile
In terms of safety, the compound exhibited a favorable profile with minimal adverse effects noted during clinical trials. Common side effects were limited to mild gastrointestinal disturbances, which resolved without intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
